2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MELK-T1 hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications for comprehensive information .
Industrial Production Methods: Industrial production of MELK-T1 hydrochloride would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would typically involve optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: MELK-T1 hydrochloride primarily undergoes inhibition reactions where it interacts with the MELK enzyme. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The inhibition of MELK by MELK-T1 hydrochloride involves the use of specific assay conditions, including the presence of adenosine triphosphate (ATP) and other cofactors that facilitate the binding of the inhibitor to the enzyme .
Major Products Formed: The primary product of the reaction between MELK-T1 hydrochloride and MELK is the inhibited enzyme complex, which results in the suppression of MELK activity and subsequent cellular effects .
Scientific Research Applications
It has been shown to decrease DNA-damage tolerance in proliferating cancer cells, making it a valuable tool for studying the mechanisms of cancer cell proliferation and survival . Additionally, MELK-T1 hydrochloride has been used to investigate the role of MELK in various cellular processes, including cell cycle regulation, DNA damage response, and senescence .
Mechanism of Action
MELK-T1 hydrochloride exerts its effects by inhibiting the catalytic activity of MELK, leading to the degradation of the MELK protein through a proteasome-dependent pathway. This inhibition results in the accumulation of stalled replication forks and DNA double-strand breaks, ultimately causing replicative senescence in cancer cells . The molecular targets involved in this process include the ataxia telangiectasia mutated (ATM) kinase and checkpoint kinase 2 (CHK2), which are activated in response to DNA damage .
Comparison with Similar Compounds
Similar Compounds:
- OTSSP167
- OTS167
- HTH-01-015
Uniqueness: MELK-T1 hydrochloride is unique in its high selectivity and potency for MELK inhibition compared to other similar compounds. It has a lower IC50 value, indicating higher efficacy at lower concentrations . Additionally, MELK-T1 hydrochloride has been shown to induce a strong DNA damage response, making it a valuable tool for studying the role of MELK in cancer biology .
Properties
IUPAC Name |
2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2.ClH/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18;/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWZUUCCUDKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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